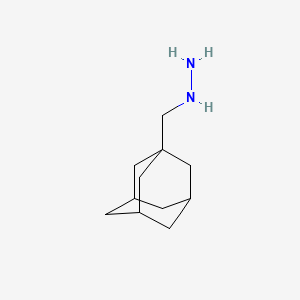

(ADAMANTAN-1-YLMETHYL)HYDRAZINE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-adamantylmethylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c12-13-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,13H,1-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSZCHVZFSTNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Adamantan 1 Ylmethyl Hydrazine

Precursor Synthesis and Derivatization Routes to Adamantan-1-ylmethyl Halides

The synthesis of (adamantan-1-ylmethyl)hydrazine typically commences with the preparation of a suitable electrophilic precursor, most commonly an adamantan-1-ylmethyl halide. These halides serve as key intermediates for the subsequent introduction of the hydrazine (B178648) group.

One accessible route to adamantan-1-ylmethyl halides starts from adamantane-1-methanol . This alcohol can be converted to the corresponding bromide, 1-(bromomethyl)adamantane , by treatment with hydrobromic acid, often in the presence of a Lewis acid catalyst such as zinc bromide (ZnBr₂). The reaction is typically carried out under reflux conditions. Similarly, 1-(chloromethyl)adamantane can be synthesized from adamantane-1-methanol.

Alternatively, 1-acetyladamantane can serve as a starting point. Bromination of 1-acetyladamantane can yield 1-(adamantan-1-yl)-2-bromoethanone . organic-chemistry.org While not a direct precursor, this bromoethanone derivative could potentially be transformed into the desired halide through further synthetic manipulations, although this route is less direct than the conversion from adamantane-1-methanol.

The direct halogenation of adamantane (B196018) itself can lead to bridgehead-substituted adamantanes, such as 1-bromoadamantane . uzh.chnih.gov However, this approach does not yield the desired adamantan-1-ylmethyl halide and is therefore not a primary route for the synthesis of this compound.

Hydrazine Formation and Functionalization Strategies

With the adamantan-1-ylmethyl halide in hand, the crucial step of forming the hydrazine can be undertaken through several established methods.

Direct Amination Reactions

Direct amination of an alkyl halide with hydrazine is a classical and straightforward approach to the synthesis of alkylhydrazines. In this method, 1-(bromomethyl)adamantane or 1-(chloromethyl)adamantane would be reacted with an excess of hydrazine hydrate (B1144303). The use of a large excess of hydrazine is crucial to minimize the formation of the undesired dialkylated product, (adamantan-1-ylmethyl)dihydrazine. The reaction is typically performed in a suitable solvent, and the choice of solvent can influence the reaction rate and selectivity.

While direct amination is a common strategy, the inherent basicity of the resulting this compound can lead to the formation of byproducts through further alkylation. Careful control of reaction conditions, such as temperature and the molar ratio of reactants, is therefore essential.

Reductive Amination Approaches

Reductive amination offers a powerful alternative for the synthesis of this compound, starting from adamantane-1-carboxaldehyde . This aldehyde can be condensed with hydrazine to form the corresponding hydrazone, which is then reduced in situ to the desired hydrazine.

Several reducing agents can be employed for this transformation. A general and facile method involves the use of a nickel-catalyzed system with hydrazine hydrate serving as both the nitrogen source and the hydrogen donor. This approach is attractive due to its operational simplicity and the use of a cost-effective catalyst. Other reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or α-picoline-borane, have also been successfully used for the reductive alkylation of hydrazine derivatives with aldehydes and ketones. The choice of reducing agent and catalyst can be optimized to maximize the yield and purity of the final product.

Alternative Synthetic Pathways

An alternative, though more circuitous, route involves the reduction of adamantane-1-carbohydrazide (B96139) . This intermediate is readily prepared by the reaction of an ester of adamantane-1-carboxylic acid with hydrazine hydrate. The resulting carbohydrazide (B1668358) can then be reduced to this compound. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for the reduction of the amide functionality of the carbohydrazide. This method, while feasible, involves an additional reduction step compared to the direct amination or reductive amination pathways.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and selectivity of the synthesis of this compound are highly dependent on the chosen reaction conditions. Key parameters that can be optimized include the choice of solvent, temperature, and the nature of the catalyst or reducing agent.

Solvent Effects on Reaction Kinetics

The solvent plays a critical role in influencing the kinetics and outcome of the synthetic reactions. In direct amination reactions, polar aprotic solvents such as dimethylformamide (DMF) can be employed. However, the choice of solvent can also impact the work-up procedure, as separating the product from a high-boiling solvent like DMF can be challenging. For reductive amination reactions, alcoholic solvents such as ethanol (B145695) or methanol (B129727) are often suitable. The solubility of the reactants and intermediates in the chosen solvent is a key consideration to ensure efficient reaction progress. Studies on the direct primary amination of alkylmetals have shown that diethyl ether can be a preferred solvent for achieving high yields at ambient temperatures. uzh.ch While this reaction involves an organometallic species, the principles of solvent polarity and reactant solubility are broadly applicable.

Below is a table summarizing the key synthetic intermediates and their roles:

| Compound Name | Structure | Role in Synthesis |

| Adamantane-1-methanol | C₁₀H₁₅CH₂OH | Precursor to adamantan-1-ylmethyl halides |

| 1-(Bromomethyl)adamantane | C₁₀H₁₅CH₂Br | Key electrophilic precursor for direct amination |

| 1-(Chloromethyl)adamantane | C₁₀H₁₅CH₂Cl | Alternative electrophilic precursor for direct amination |

| Adamantane-1-carboxaldehyde | C₁₀H₁₅CHO | Precursor for reductive amination |

| Adamantane-1-carbohydrazide | C₁₀H₁₅CONHNH₂ | Intermediate for an alternative reduction pathway |

| This compound | C₁₀H₁₅CH₂NHNH₂ | Target compound |

| 1-Bromoadamantane | C₁₀H₁₅Br | Product of direct adamantane bromination, not a direct precursor to the target |

| 1-Acetyladamantane | C₁₀H₁₅COCH₃ | Potential starting material for halide synthesis |

| 1-(Adamantan-1-yl)-2-bromoethanone | C₁₀H₁₅COCH₂Br | Brominated ketone intermediate |

Catalyst Screening and Performance Evaluation

The selection of an appropriate catalyst is paramount for the efficient synthesis of this compound via the reductive amination of adamantane-1-carbaldehyde (B57758). The bulky nature of the adamantyl group necessitates a catalyst that is not only active but also sterically accessible. Research into the reductive amination of various aldehydes and ketones provides a strong basis for selecting potential catalysts for this specific transformation. researchgate.netresearchgate.net Catalytic systems based on both non-precious and precious metals have been investigated for their efficacy in similar reactions.

Cobalt, nickel, and iron-based catalysts are attractive due to their lower cost. researchgate.netmdpi.com For instance, studies on the amination of aromatic aldehydes have shown that cobalt-based composites can achieve high yields, although often requiring elevated temperatures and pressures. mdpi.com Nickel-containing systems, such as Raney nickel, are historically significant for reductive aminations. nih.gov Iron-catalyzed reductive aminations have also been developed, offering an even more earth-abundant and less toxic alternative. researchgate.net

Precious metal catalysts, particularly those based on ruthenium, rhodium, palladium, and platinum, often exhibit higher activity and selectivity under milder conditions. researchgate.netnih.gov Ruthenium supported on zirconium dioxide (Ru/ZrO₂) has been identified as a highly effective catalyst for the reductive amination of various biomass-derived aldehydes in aqueous ammonia, suggesting its potential applicability. researchgate.net Platinum-based catalysts have also demonstrated high selectivity in the synthesis of secondary amines from nitro compounds, a related reductive process. nih.gov

Below is a representative table illustrating the performance of various catalysts in analogous reductive amination reactions, which can guide the selection for the synthesis of this compound.

Representative Catalyst Screening for the Reductive Amination of Aldehydes

| Catalyst | Substrate | Amine Source | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Fe/(N)SiC | Acetophenone | Aq. NH₃ | 140 | 65 | >99 | researchgate.net |

| Ru/ZrO₂ | Glycolaldehyde | Aq. NH₃ | 85 | 20 | 56 | researchgate.net |

| Co-DAB/SiO₂ | p-Methoxybenzaldehyde | n-Butylamine | 100 | 100 | 96 | mdpi.com |

| Co-Im/SiO₂ | p-Methoxybenzaldehyde | n-Butylamine | 150 | 150 | >99 | mdpi.com |

| Ra-Ni | Aromatic Aldehydes | Nitro Compounds | N/A | N/A | Moderate | nih.gov |

| Pd/C | Aliphatic Aldehydes | Nitroarenes | N/A | N/A | Good | nih.gov |

Temperature and Pressure Profile Analysis

The temperature and pressure at which the synthesis of this compound is conducted are critical variables that significantly impact reaction kinetics, yield, and selectivity. The analysis of these profiles is essential for optimizing the synthetic protocol.

Temperature: In catalytic reductive aminations, increasing the temperature generally accelerates the reaction rate. For instance, in the reductive amination of acetophenone, raising the temperature from 20°C to 40°C resulted in a near-linear increase in reaction rate and more than doubled the final conversion. rsc.org However, there is typically an optimal temperature range. Exceeding this can lead to undesirable side reactions, such as the formation of tertiary amines or decomposition of the product and catalyst. nih.govrsc.org For the synthesis of hydrazine derivatives, temperatures can range from room temperature to 150°C or higher, depending on the catalyst's thermal stability and the reactivity of the substrates. mdpi.comresearchgate.net The hydrolysis of acetone (B3395972) azine to hydrazine hydrate, a related process, shows that the equilibrium constant increases with temperature, favoring product formation. researchgate.net

Pressure: Hydrogen pressure is a key factor in the reduction step of the hydrazone intermediate. Higher hydrogen pressures typically increase the rate of hydrogenation and can lead to higher yields by favoring the desired reduction pathway over competing side reactions. mdpi.com Pressures for catalytic reductive aminations can range from atmospheric pressure to over 100 bar. mdpi.com For example, the amination of p-methoxybenzaldehyde on cobalt composites saw quantitative yields at 150 bar, while still achieving high yields (72-96%) at a lower pressure of 100 bar. mdpi.com In flow chemistry systems, back-pressure regulators can be used to maintain high pressure, enhancing the solubility and reactivity of gaseous reagents like hydrogen. acs.org

The interplay between temperature and pressure is crucial. High temperatures may be necessary to overcome the activation energy, but this might require increased hydrogen pressure to prevent thermal decomposition and ensure efficient reduction.

The following table illustrates typical temperature and pressure effects on yields in related reductive amination reactions.

Illustrative Temperature and Pressure Effects on Reductive Amination Yields

| Catalyst | Substrate | Temperature (°C) | H₂ Pressure (bar) | Effect on Yield | Reference |

|---|---|---|---|---|---|

| Bb-PhAmDH | Acetophenone | 20 -> 40 | N/A (Biocatalytic) | Conversion doubled | rsc.org |

| Bb-PhAmDH | Acetophenone | 40 -> 50 | N/A (Biocatalytic) | Conversion decreased | rsc.org |

| Co-Im/SiO₂ | p-Methoxybenzaldehyde | 100 -> 150 | 100 -> 150 | Yield increased to >99% | mdpi.com |

| Ru/ZrO₂ | Glycolaldehyde | 85 | 20 | 56% yield achieved | researchgate.net |

Development of Novel and Green Synthetic Protocols

In recent years, the principles of green chemistry have become a driving force in the development of new synthetic methodologies. For a compound like this compound, this translates to creating protocols that are more efficient, use less hazardous materials, and reduce waste. Key areas of development include solvent-free synthesis, the use of alternative energy sources like microwaves, and the application of continuous flow technologies.

Solvent-Free Synthesis

Performing reactions without a solvent offers significant environmental and economic advantages, including reduced waste, lower costs, and simplified purification processes. For the synthesis of this compound, a solvent-free approach could be applied to the formation of the adamantane-1-carbaldehyde hydrazone intermediate.

Mechanochemical methods, such as grinding or ball-milling, have proven effective for the solvent-free synthesis of N-acylhydrazones. rsc.orgresearchgate.netvub.be These techniques involve the mechanical mixing of solid reactants, often with a catalytic amount of acid, to initiate the reaction. This approach avoids the use of bulk solvents, reduces reaction times, and can lead to the formation of highly pure products, minimizing the need for extensive work-up. rsc.org For example, a variety of aldo- and keto-N-acylhydrazones have been synthesized efficiently at room temperature using a simple grindstone procedure with acetic acid as a catalyst. rsc.org Similarly, the reaction of hydrazides with aldehydes in a ball mill has been shown to produce hydrazones in quantitative yields. vub.be

The synthesis of adamantane-containing dihydropyrimidine (B8664642) derivatives has also been successfully achieved under solvent-free conditions, demonstrating the feasibility of this approach for bulky adamantane substrates. nih.gov

Comparison of Solvent-Free vs. Conventional Synthesis for Hydrazone Formation

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-Acylhydrazone Synthesis | Grindstone, Acetic Acid, RT | Minutes | High/Quantitative | rsc.org |

| N-Acylhydrazone Synthesis | Solution, Reflux | Hours | Variable | researchgate.net |

| Hydrazone Synthesis | Ball-Milling | 90 min | Good | researchgate.net |

| Biginelli Reaction (Adamantane deriv.) | Solvent-Free, 2 mol% TFA | Shorter | High | nih.gov |

| Biginelli Reaction (Adamantane deriv.) | CH₃CN, 10 mol% TFA, Reflux | 36-42 h | Lower | nih.gov |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant rate enhancements and often leading to higher yields compared to conventional heating methods. nih.govnih.gov This technology can be particularly beneficial for the synthesis of this compound and its intermediates.

The key advantage of microwave heating is its ability to rapidly and efficiently heat the reaction mixture directly, bypassing the slower process of thermal conduction required in conventional heating. This can dramatically reduce reaction times, often from hours to minutes. nih.govresearchgate.net Microwave-assisted synthesis has been successfully applied to a wide range of reactions involving adamantane derivatives and hydrazides. For instance, the synthesis of N-alkyl-2-pyridones via the Hilbert-Johnson reaction proceeded rapidly under microwave irradiation without a solvent or catalyst, a reaction that did not occur under conventional heating. researchgate.net Similarly, the preparation of N'-benzylidene salicylic (B10762653) acid hydrazides was completed in 8-10 minutes with yields of 62-80% under solvent-free microwave conditions. researchgate.net Lipase-catalyzed esterifications have also been shown to be enhanced by microwave energy, increasing the reaction rate by 1.5- to 5-fold compared to conventional methods. mdpi.com

Comparison of Microwave-Assisted vs. Conventional Heating for Heterocycle/Hydrazide Synthesis

| Synthesis | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| N'-benzylidene salicylic acid hydrazides | Microwave (Solvent-Free) | 8 - 10 min | 62 - 80 | researchgate.net |

| Quinolin-4-ylmethoxychromen-4-ones | Microwave | 4 min | 80 - 95 | nih.gov |

| Quinolin-4-ylmethoxychromen-4-ones | Conventional (Oil Bath) | 60 min | Lower | nih.gov |

| Bis-pyrimidine derivatives | Microwave | 10 - 15 min | Higher (by 10-15%) | nih.gov |

| Bis-pyrimidine derivatives | Conventional | 6 - 15 h | Lower | nih.gov |

Flow Chemistry Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. acs.org These features make it a highly attractive platform for the synthesis of this compound, especially considering that reactions involving hydrazine can be hazardous. ucd.ie

In a flow reactor, reagents are pumped through a network of tubes and mixed continuously. The small reactor volume and high surface-area-to-volume ratio allow for excellent control over temperature, even for highly exothermic reactions. acs.orgucd.ie This precise control can minimize the formation of side products and improve yields. For example, a flow process for a Wolff-Kishner reaction, which uses hydrazine, reduced the required equivalents of hydrazine and achieved a high yield of 80% with excellent purity. ucd.ie

Flow chemistry has been successfully applied to the synthesis of various hydrazine derivatives and other nitrogen-containing heterocycles. bohrium.comrsc.orgmdpi.com A practical flow synthesis of hydrazine derivatives from alcohols was developed, highlighting the method's operational simplicity and functional group tolerance. bohrium.com Furthermore, multi-step syntheses can be "telescoped" in a continuous flow system, where the output from one reactor is fed directly into the next, eliminating the need for intermediate isolation and purification steps. This has been demonstrated in the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine. rsc.org

Key Parameters in the Flow Synthesis of Hydrazine Derivatives and Related Compounds

| Reaction | Key Advantage of Flow | Residence Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Wolff-Kishner Reaction | Reduced hydrazine equivalents, improved safety | < 20 min | N/A | 80 | ucd.ie |

| Dehydroxylative Hydrazination | Simplified process, reduced side reactions | N/A | 30 | Good to Excellent | bohrium.com |

| Pyrazole (B372694) Synthesis from Diynes | No intermediate isolation | ~10 min | 120 | 84 - 90 | mdpi.comrsc.org |

| Diazotization (2-Fluoroadenine) | Improved selectivity and yield | N/A | N/A | ~82 | ucd.ie |

Reactivity and Reaction Mechanisms of Adamantan 1 Ylmethyl Hydrazine

Nucleophilic Reactivity Profiling

The lone pair of electrons on the nitrogen atoms of the hydrazine (B178648) moiety confers nucleophilic character to (adamantan-1-ylmethyl)hydrazine, enabling it to react with a variety of electrophilic species.

Reactions with Carbonyl Compounds (Ketones, Aldehydes)

This compound readily reacts with aldehydes and ketones in a condensation reaction to form the corresponding hydrazones. libretexts.orgquora.comdtic.mil This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration. The general mechanism involves the initial attack of the hydrazine on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the stable hydrazone product. libretexts.org

The reaction of adamantane-1-carbohydrazide (B96139) with various aromatic aldehydes and ketones has been shown to produce hydrazide-hydrazones. nih.gov This process is typically carried out under reflux conditions in a solvent like ethanol (B145695). nih.gov The formation of these hydrazones is a key step in the synthesis of more complex molecules with potential biological activities. nih.gov

The Wolff-Kishner reduction is a notable application of this reactivity, where the in situ formed hydrazone is treated with a strong base at high temperatures to reduce the carbonyl group completely to a methylene (B1212753) group, yielding an alkane. libretexts.orglibretexts.org

Table 1: Examples of Hydrazone Formation from Adamantane (B196018) Hydrazide Derivatives

| Adamantane Derivative | Carbonyl Compound | Product | Reference |

| Adamantane-1-carbohydrazide | Aromatic aldehydes | Hydrazide-hydrazones | nih.gov |

| Adamantane-1-carbohydrazide | Aromatic ketones | Hydrazide-hydrazones | nih.gov |

This table is generated based on data describing the reaction of adamantyl carbohydrazide (B1668358) with aldehydes and ketones.

Reactions with Electrophilic Halides

The nucleophilic nature of the hydrazine group also allows for reactions with electrophilic halides. While specific examples involving this compound are not extensively documented in the provided results, the general reactivity pattern of hydrazines suggests that they can undergo alkylation or acylation with appropriate halide reagents. For instance, the reaction with acyl halides would lead to the formation of acyl hydrazides.

Reactions with Carboxylic Acid Derivatives

This compound can react with carboxylic acid derivatives such as esters and acid chlorides. The reaction of adamantane-1-carboxylic acid methyl ester with hydrazine hydrate (B1144303) is a common method to prepare adamantane-1-carbohydrazide. nih.govmdpi.com This reaction is a nucleophilic acyl substitution where the hydrazine displaces the alkoxy group of the ester.

Furthermore, adamantane-1-carboxylic acid itself can be converted to its hydrazide. nih.govwikipedia.org These adamantyl hydrazides serve as important intermediates in the synthesis of various derivatives. sigmaaldrich.com

Formation of Heterocyclic Ring Systems

The bifunctional nature of this compound, possessing two nucleophilic nitrogen atoms, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Pyrazoline and Pyrazole (B372694) Synthesis

Pyrazolines and pyrazoles are five-membered heterocyclic compounds that can be synthesized using hydrazine derivatives.

Pyrazoline Synthesis: 1,3,5-trisubstituted-2-pyrazolines can be synthesized by reacting α,β-unsaturated ketones (chalcones) with hydrazines. researchgate.netrevistabionatura.orgresearchgate.net For instance, adamantyl chalcones, prepared from the condensation of 1-acetyladamantane and an appropriate aldehyde, react with substituted phenylhydrazines to yield adamantyl-substituted pyrazolines. nih.gov This reaction typically proceeds via a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration. The reaction is often carried out in the presence of an acid or base catalyst. revistabionatura.orgresearchgate.netnih.gov

Pyrazole Synthesis: Pyrazoles can be synthesized through the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines. nih.govchim.itorganic-chemistry.org For example, ethyl 3-(1-adamantyl)-2-(1-adamantylcarbonyl)-3-oxopropanoate reacts with hydrazine to form ethyl 3,5-di(1-adamantyl)-1H-pyrazole-4-carboxylate. researchgate.net The reaction of adamantyl-substituted keto esters with hydrazine can sometimes lead to a mixture of hydrazides and pyrazolones. researchgate.net Another route to N-adamantyl pyrazoles involves the reaction of 1,3-dehydroadamantane with N-unsubstituted pyrazoles. researchgate.net

Table 2: Synthesis of Adamantyl-Containing Pyrazolines and Pyrazoles

| Starting Materials | Product Type | Reference |

| Adamantyl chalcone, Phenylhydrazine derivatives | Pyrazoline | nih.gov |

| Adamantyl-substituted keto esters, Hydrazine | Pyrazole/Pyrazolone | researchgate.net |

| 1,3-Dehydroadamantane, N-unsubstituted pyrazoles | N-Adamantyl pyrazole | researchgate.net |

This table summarizes methods for synthesizing pyrazoline and pyrazole derivatives incorporating an adamantane moiety.

1,3,4-Oxadiazole and 1,3,4-Thiadiazole Formation

1,3,4-Oxadiazole Synthesis: 1,3,4-Oxadiazoles are five-membered aromatic heterocycles that can be prepared from acylhydrazides. nih.govjchemrev.comresearchgate.netorganic-chemistry.org A common method involves the cyclodehydration of 1,2-diacylhydrazines. Alternatively, acylhydrazides can be reacted with various reagents to form the oxadiazole ring. For example, a protocol for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the coupling of α-bromo nitroalkanes with acyl hydrazides. nih.gov While direct synthesis from this compound is not detailed, adamantane-1-carbohydrazide is a key precursor. mdpi.com For instance, 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides have been synthesized from adamantane-1-carbohydrazide. mdpi.com

1,3,4-Thiadiazole Synthesis: Similarly, 1,3,4-thiadiazoles can be synthesized from acylhydrazides. chemmethod.comnih.govresearchgate.netnih.gov A general method involves the reaction of an acid hydrazide with a source of sulfur, such as carbon disulfide in the presence of a base, followed by cyclization. ijrrr.com Another approach is the reaction of acid hydrazides with ammonium (B1175870) thiocyanate (B1210189) to form a thiosemicarbazide (B42300) intermediate, which is then cyclized using a dehydrating agent like concentrated sulfuric acid. chemmethod.comchemmethod.com These methods can be applied to adamantane-1-carbohydrazide to produce adamantyl-substituted 1,3,4-thiadiazoles.

Triazole and Tetrazole Annulations

The synthesis of triazole and tetrazole rings from hydrazine precursors is a cornerstone of heterocyclic chemistry. For this compound, these reactions provide a pathway to novel adamantane-substituted heterocycles.

Triazole Formation: 1,2,4-triazoles can be synthesized through various established routes applicable to alkylhydrazines. A common method involves the reaction of the hydrazine with formamide, often under microwave irradiation, which provides a catalyst-free approach to the triazole ring. organic-chemistry.org Another versatile method is the formal [3+2] cycloaddition of hydrazones (derived from the parent hydrazine) with nitriles. rsc.org This sequence involves the in-situ generation of a hydrazonoyl chloride, which then undergoes cyclization. Furthermore, the reaction of hydrazines with diacylamines in the presence of a weak acid, known as the Einhorn-Brunner reaction, is a classical method for preparing 1,2,4-triazoles. organic-chemistry.org

Tetrazole Formation: The construction of tetrazole rings can be achieved by reacting alkylhydrazines with aldehydes, followed by treatment with an oxidizing agent like di-tert-butyl azodicarboxylate and [bis(trifluoroacetoxy)iodo]benzene. researchgate.net This provides direct access to 2,5-disubstituted tetrazoles. A highly significant route is the Ugi multicomponent reaction, where a protected hydrazine, such as N-Boc-(adamantan-1-ylmethyl)hydrazine, would react with an aldehyde or ketone, an isocyanide, and an azide (B81097) source (e.g., trimethylsilyl (B98337) azide) to yield highly substituted tetrazoles after deprotection. dtic.mil The incorporation of an alkyl spacer between the hydrazine and the tetrazole ring has been noted to enhance thermal stability in the resulting compounds. researchgate.net

| Heterocycle | Reagents/Method | Expected Product Structure | Ref. |

| 1,2,4-Triazole | Formamide, Microwave | 1-(Adamantan-1-ylmethyl)-1H-1,2,4-triazole | organic-chemistry.org |

| 1,2,4-Triazole | Hydrazone + Nitrile (via Hydrazonoyl Chloride) | 1-(Adamantan-1-ylmethyl)-1H-1,2,4-triazole derivative | rsc.org |

| 2H-Tetrazole | Aldehyde, DTBAD, PIFA | 2-(Adamantan-1-ylmethyl)-5-substituted-2H-tetrazole | researchgate.net |

| 1H-Tetrazole | Ugi Reaction (with protected hydrazine) | 1-(Adamantan-1-ylmethyl)-5-substituted-1H-tetrazole derivative | dtic.mil |

Other Nitrogen-Containing Heterocycle Formations

Beyond triazoles and tetrazoles, this compound is a key precursor for other important nitrogen heterocycles, such as pyrazoles and pyridazines.

Pyrazole Formation: The most prevalent method for pyrazole synthesis is the Paal-Knorr condensation, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. organic-chemistry.orgresearchgate.net This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The reaction of this compound with various substituted 1,3-diketones would provide access to a library of 1-(adamantan-1-ylmethyl)-3,5-disubstituted-pyrazoles.

Pyridazine Formation: Pyridazines can be synthesized by reacting hydrazines with 1,4-dicarbonyl compounds or their synthetic equivalents. A modern approach involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones. quimicaorganica.org In this scenario, a hydrazone formed from this compound and an appropriate unsaturated aldehyde or ketone would undergo intramolecular cyclization to form a 1,6-dihydropyridazine, which can be subsequently oxidized to the corresponding pyridazine. quimicaorganica.org

Condensation and Coupling Reactions

Condensation and coupling reactions are fundamental transformations for this compound, leading to the formation of stable intermediates like hydrazones and azo compounds.

Hydrazone Formation and Subsequent Transformations

The reaction of this compound with aldehydes and ketones under mildly acidic conditions readily affords the corresponding (adamantan-1-ylmethyl)hydrazones. numberanalytics.comnih.gov This condensation is a reversible process that involves nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. nih.gov

These hydrazones are not merely stable products but are also versatile intermediates. For instance, adamantane-1-carbohydrazide is commonly condensed with various aldehydes and ketones to produce a wide array of hydrazones, which have been studied for their biological activities. medipol.edu.trnih.govnih.gov While these are hydrazide-hydrazones, the fundamental condensation reaction is directly applicable to this compound. The resulting (adamantan-1-ylmethyl)hydrazones can be used in cyclization reactions as mentioned previously or can undergo reduction. A notable transformation is the Wolff-Kishner reduction, where the hydrazone is treated with a strong base (e.g., KOH) at high temperatures to reduce the original carbonyl group to a methylene group, yielding an alkylated adamantane derivative.

Azo Compound Synthesis

The oxidation of hydrazines is a direct route to the synthesis of azo compounds. This compound can be oxidized to form the corresponding azoalkane, 1,1'-(diazene-1,2-diyl)bis(methylene)diadamantane. This transformation can be achieved using various oxidizing agents. A practical, metal-free method involves the use of trichloroisocyanuric acid (TCCA) in a suitable solvent like THF. researchgate.net This method is known for its high efficiency and operational simplicity. The reaction is believed to proceed through electrophilic addition and elimination steps. researchgate.net Enzymatic methods, such as those using microsomal mixed-function amine oxidase, have also been reported for the N-oxidation of alkylhydrazines. researchgate.net

Mechanistic Investigations via Kinetic and Spectroscopic Studies

Understanding the reaction mechanisms of this compound requires detailed kinetic and spectroscopic analysis. While specific studies on this exact molecule are scarce, extensive research on other alkylhydrazines provides a solid framework for predicting its behavior. mdpi.comdntb.gov.uacolab.ws

Kinetic studies on the alkylation of hydrazines have shown that these reactions typically follow SN2 pathways. scm.com The nucleophilicity of hydrazines is a key parameter, and research comparing them to amines has shown that hydrazine itself has a reactivity comparable to methylamine. dtic.mil The bulky adamantyl group in this compound would likely introduce steric hindrance, affecting the rate constants of its reactions compared to smaller alkylhydrazines.

Spectroscopic methods are crucial for identifying transient species. For instance, in the formation of hydrazones, intermediates can be characterized using NMR and mass spectrometry to confirm the structure and progression of the reaction. nih.gov

Transition State Analysis

Computational chemistry provides powerful tools for analyzing the transition states of reactions involving alkylhydrazines. Locating the transition state—a first-order saddle point on the potential energy surface—is key to understanding the reaction barrier and mechanism. ucsb.edulibretexts.orgarxiv.org For cyclization reactions, such as the formation of pyrazoles, computational models can elucidate the energetics of the intramolecular cyclization and subsequent dehydration steps.

Intermediate Characterization

The characterization of transient intermediates in the reactions of this compound is crucial for a comprehensive understanding of its reactivity. However, specific experimental data on the direct observation and characterization of intermediates for this particular compound are not extensively available in the public domain. The discussion on intermediate characterization is therefore based on the well-established reactivity of related adamantane derivatives and alkylhydrazines. Reactions involving the adamantyl moiety are known to proceed through highly reactive species such as carbocations and radicals, which have unique stability and reactivity profiles compared to simpler hydrocarbon analogues. rsc.org

The bulky and rigid adamantane cage can influence the stability and reaction pathways of these intermediates. For instance, the formation of a carbocation at the adamantane core is a common feature in many of its functionalization reactions. nih.govnih.gov Similarly, radical intermediates are frequently involved in C-H bond activation processes on the adamantane scaffold. rsc.org In the context of the hydrazine moiety, reactions can involve the formation of hydrazyl radicals or diazenyl intermediates, particularly in oxidation reactions.

Given the structure of this compound, several types of intermediates can be postulated depending on the reaction conditions. For example, in reactions involving strong acids, protonation of the hydrazine nitrogen atoms would be the initial step, forming hydrazinium (B103819) ions. In radical reactions, hydrogen abstraction from the N-H or C-H bonds could lead to the formation of nitrogen-centered or carbon-centered radicals.

The direct detection and characterization of such short-lived intermediates typically require specialized techniques. While specific data for this compound is scarce, the following table outlines plausible intermediates and the common spectroscopic methods used for their characterization in related systems.

| Plausible Intermediate | Formation Pathway | Typical Characterization Techniques | Key Spectroscopic Signatures |

| Adamantan-1-ylmethylhydrazinium Ion | Protonation by acid | NMR Spectroscopy (¹H, ¹³C) | Downfield shift of signals for protons and carbons near the protonated nitrogen atoms. |

| Adamantan-1-ylmethylhydrazyl Radical | Hydrogen abstraction from N-H | Electron Paramagnetic Resonance (EPR) Spectroscopy | Characteristic g-factor and hyperfine coupling constants from the interaction of the unpaired electron with nitrogen and hydrogen nuclei. |

| (Adamantan-1-ylmethyl)diazenyl Intermediate | Oxidation of the hydrazine | UV-Vis Spectroscopy, Mass Spectrometry | Characteristic absorption bands in the UV-Vis spectrum; detection of the corresponding m/z peak in mass spectrometry. rsc.org |

| Adamantyl Radical Cation | One-electron oxidation | Time-resolved Spectroscopy, EPR Spectroscopy | Broad absorption bands in the visible region; specific EPR signals. |

| 1-Adamantyl Carbocation | Heterolytic bond cleavage | NMR Spectroscopy in superacid media | Significant downfield shifts for the carbocationic center and adjacent carbons. |

It is important to note that the isolation of these intermediates is often challenging due to their high reactivity. nih.govresearchgate.net Therefore, their characterization frequently relies on in-situ spectroscopic methods or trapping experiments. Computational studies can also provide valuable insights into the structure, stability, and energetics of these transient species, complementing experimental findings.

Applications of Adamantan 1 Ylmethyl Hydrazine As a Building Block in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The synthesis of large and complex molecules often relies on the use of well-defined building blocks that can be strategically assembled. While the potential is evident, the direct application of (adamantan-1-ylmethyl)hydrazine in the following areas has not been extensively documented in peer-reviewed literature. The discussions below are therefore based on the known reactivity of the adamantane (B196018) and hydrazine (B178648) moieties and represent prospective applications.

Macrocyclic Compounds and Rotaxanes

Macrocycles and rotaxanes containing adamantane moieties have been synthesized to create unique host-guest systems and molecular machines. The formation of a macrocycle could be envisaged through the reaction of this compound with a long-chain dialdehyde, dicarboxylic acid, or other suitable dielectrophile under high-dilution conditions. The adamantyl group would likely be oriented to influence the cavity size and shape of the resulting macrocycle. In the context of rotaxanes, the bulky adamantyl group could act as a 'stopper' to prevent the dethreading of a macrocyclic ring from a linear 'axle' molecule.

Spiro and Cage Compounds

The synthesis of spiro compounds, which contain two rings connected by a single common atom, and other complex cage structures often requires rigid building blocks. While there are established methods for creating adamantane-containing cage compounds, the specific use of this compound for this purpose is not described in the literature. Hypothetically, the hydrazine moiety could participate in intramolecular cyclization reactions to form a new ring spiro-fused to the adamantane core or as part of a larger, more complex polycyclic system.

Precursor in Supramolecular Chemistry

The non-covalent interactions of the adamantyl group are a cornerstone of its application in supramolecular chemistry. The adamantyl moiety is a classic 'guest' for cyclodextrin (B1172386) 'hosts', forming stable inclusion complexes.

Host-Guest System Development

The adamantyl portion of this compound is an ideal guest for β-cyclodextrin due to its complementary size and hydrophobicity. The formation of host-guest complexes with cyclodextrins or other macrocyclic hosts could be used to control the reactivity of the hydrazine group, to enhance the solubility of the adamantane derivative in aqueous media, or to construct more complex, multi-component supramolecular assemblies. The methylhydrazine group would be positioned at the rim of the cyclodextrin cavity, where it could be available for further chemical transformations or for mediating interactions with other molecules.

Self-Assembly Processes

The hydrazine moiety is capable of forming hydrogen bonds, which, in concert with the hydrophobic interactions of the adamantyl group, could drive the self-assembly of this compound derivatives into well-ordered supramolecular structures. For example, derivatization of the hydrazine group to form hydrazones or other functionalities could introduce additional recognition sites, leading to the formation of gels, liquid crystals, or other organized materials. While the self-assembly of other adamantane-hydrazine derivatives has been studied, specific research on this compound in this context is lacking.

Molecular Recognition Studies

The adamantane group is a well-established hydrophobic and sterically demanding motif utilized in supramolecular chemistry to drive molecular recognition events. While direct studies on this compound in this context are not extensively documented, the behavior of related adamantane derivatives provides significant insight into its potential. The primary application of the adamantyl group in molecular recognition lies in its ability to form stable host-guest complexes with macrocyclic hosts such as cyclodextrins and cucurbit[n]urils.

The formation of these inclusion complexes is driven by favorable van der Waals interactions and the hydrophobic effect, where the adamantyl group is encapsulated within the cavity of the host molecule. The hydrazine functionality of this compound offers a reactive handle to covalently attach this adamantyl "guest" to other molecular systems, thereby enabling the study and application of these recognition events. For instance, the hydrazine can be readily converted into hydrazones, amides, or other derivatives, linking the adamantane unit to chromophores, fluorophores, or biologically relevant molecules. This allows for the development of sensors where the binding of the adamantyl group to a host is signaled by a change in the spectroscopic properties of the attached reporter group.

Role in the Synthesis of Ligands for Coordination Chemistry

The hydrazine moiety is a key functional group for the construction of polydentate ligands capable of coordinating to a wide range of metal ions. The incorporation of the bulky adamantyl group via the this compound building block can significantly influence the properties of the resulting metal complexes, affecting their solubility, stability, and steric environment around the metal center.

Design and Synthesis of Metal-Binding Ligands

This compound serves as a valuable precursor for the synthesis of various metal-binding ligands, most commonly through the formation of hydrazones. Condensation of this compound with aldehydes or ketones bearing additional donor groups (e.g., pyridyl, hydroxyl, or other heterocyclic systems) yields multidentate Schiff base ligands. These ligands can then be reacted with a variety of metal salts to form stable coordination complexes.

For example, ligands derived from the condensation of adamantane-1-carboxylic acid hydrazide (a closely related derivative) with 2-pyridinecarboxaldehyde (B72084) have been used to synthesize complexes with transition metals such as Cu(II), Co(II), Ni(II), and Zn(II). usm.edu These reactions typically proceed in good yield under reflux in a suitable solvent like ethanol (B145695). usm.edu The resulting ligands possess multiple coordination sites, allowing for the formation of well-defined metal complexes.

| Ligand Precursor | Reactant | Resulting Ligand Type | Metal Ions Complexed |

| Adamantane-1-carboxylic acid hydrazide | 2-Pyridinecarboxaldehyde | Hydrazone | Cu(II), Co(II), Ni(II), Zn(II) usm.edu |

Table 1: Examples of Metal-Binding Ligands Derived from Adamantane-Hydrazine Precursors

Exploration of Coordination Modes

The coordination behavior of ligands derived from adamantane and hydrazine is diverse and influenced by the specific donor atoms present and the reaction conditions. In hydrazone ligands, the imine nitrogen and the carbonyl oxygen (in the case of acylhydrazones) or other suitably positioned donor atoms can coordinate to the metal center. The bulky adamantyl group, while not directly participating in coordination, plays a crucial role in dictating the steric environment around the metal ion, which can influence the geometry and stability of the complex.

Studies on metal complexes of adamantyl-containing hydrazones have revealed various coordination geometries, including distorted square-pyramidal and tetrahedral structures. usm.edu The specific coordination mode can be elucidated using techniques such as single-crystal X-ray diffraction, which provides precise information on bond lengths and angles within the complex. The flexibility of the hydrazine linkage allows these ligands to adapt to the preferred coordination geometry of different metal ions.

Application in Materials Science (Excluding Biological/Medical Materials)

The unique properties of the adamantane cage, such as its rigidity, thermal stability, and defined three-dimensional structure, make it an attractive component for the development of advanced materials. While the direct application of this compound in this field is an emerging area, the use of other adamantane derivatives provides a strong basis for its potential.

Polymer Modification and Functionalization

The incorporation of adamantane moieties into polymers is known to enhance their physical properties, such as increasing the glass transition temperature (Tg), improving thermal stability, and modifying solubility. oup.com While studies often utilize adamantane derivatives with amine or other functional groups for attachment to polymer backbones, the hydrazine group of this compound offers a distinct reactive handle for polymer functionalization.

For example, the hydrazine group can react with polymers containing electrophilic groups such as esters, acid chlorides, or isocyanates to form stable covalent linkages. This post-polymerization modification strategy allows for the introduction of the bulky adamantyl group onto a pre-existing polymer chain, thereby tailoring its properties for specific applications. The rigidity of the adamantane unit can impart increased stiffness to the polymer, while its bulkiness can disrupt chain packing and improve solubility in certain solvents. usm.eduoup.com

Development of Novel Monomers

While there is limited direct research on the use of this compound as a monomer for polymerization, its bifunctional nature—possessing a reactive hydrazine group and a modifiable adamantane core—suggests its potential in this area. The hydrazine moiety can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyhydrazides. These polymers can be further processed into polyoxadiazoles, which are known for their high thermal and chemical stability.

The adamantane unit within the polymer backbone would be expected to contribute to a high glass transition temperature and enhanced thermal stability due to its rigid structure. oup.com Furthermore, the adamantane cage can be functionalized prior to polymerization, allowing for the synthesis of a variety of monomers with different properties. Although specific examples of polymers derived directly from this compound are scarce in the literature, the principles of polymer chemistry suggest its viability as a monomer for creating novel high-performance polymers.

Surface Chemistry and Coating Applications

Research into the surface and materials science applications of adamantane and hydrazine derivatives is an active field. The rigid, bulky, and highly stable nature of the adamantane moiety is known to impart desirable properties such as thermal stability and increased glass transition temperatures to polymers. wikipedia.orgusm.edu Adamantane-based polymers have been explored for applications such as coatings for touchscreens. wikipedia.org Furthermore, adamantane derivatives, particularly adamantane thiols, have been successfully used to form well-ordered self-assembled monolayers on gold and other metallic surfaces. riken.jpresearchgate.netrsc.orgnih.gov These monolayers are of interest for applications in molecular electronics and nanotechnology.

Similarly, hydrazine and its derivatives are utilized in surface functionalization. For instance, hydrazine can create a reactive nitrogen-based layer on silicon surfaces, enabling the covalent attachment of other molecules like fullerenes. nih.gov Hydrazine hydrate (B1144303) has also been employed to modify the surface of cadmium sulfide (B99878) thin films in solar cell technology. nih.gov

Despite the established utility of both the adamantane and hydrazine functional groups in materials and surface science, no specific studies have been found that investigate or report the use of the combined molecule, this compound, for these purposes. Consequently, there are no detailed research findings or data tables available to present on its performance or characteristics in surface chemistry and coating applications. The potential of this compound in these areas remains a subject for future investigation.

Computational and Theoretical Studies of Adamantan 1 Ylmethyl Hydrazine

Electronic Structure and Quantum Chemical Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic characteristics. Quantum chemical analyses, such as Frontier Molecular Orbital (FMO) theory, charge distribution mapping, and Density Functional Theory (DFT) calculations, provide a detailed picture of the electronic landscape of these adamantane (B196018) derivatives.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov

For a related adamantane-based thiazol-4(5H)-one derivative, a calculated HOMO-LUMO energy gap of 4.06 eV suggests that the molecule is stable and less reactive. researchgate.net In studies of other hydrazine (B178648) derivatives, the HOMO-LUMO energy gap is highlighted as a key indicator of chemical stability and electron conductivity. nih.gov The electronic structure of adamantane derivatives, including the distribution of frontier orbitals, is influenced by the nature of the substituents attached to the adamantane core. rsc.org

Charge Distribution and Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is typically color-coded, with red indicating regions of negative potential (electron-rich) and blue representing areas of positive potential (electron-poor). nih.gov

In computational studies of adamantane derivatives, MEP analysis reveals the localization of negative potential around electronegative atoms, such as the oxygen and sulfur atoms in the carbothioamide group. mdpi.comnih.gov For instance, in 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, the electrostatic potential is crucial in determining the nature of intermolecular interactions, with electrostatic energy contributing significantly to the stabilization of crystal structures. mdpi.com Hirshfeld surface analysis, a method to partition crystal space between molecules, further elucidates the intermolecular contacts and their relative contributions. nih.govdntb.gov.uanih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate results with reasonable computational cost. DFT calculations have been extensively used to investigate the geometries, energies, and vibrational frequencies of adamantane and hydrazine derivatives. mdpi.comcolab.wsrsc.org

In the study of 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, DFT calculations at the M062X-D3/def2-TZVP and B97D3/def2-TZVP levels of theory were employed to compute wave functions for topological analysis and to obtain accurate interaction energies for molecular dimers. mdpi.comnih.gov These calculations were instrumental in understanding the conformational preferences and the energetics of intermolecular interactions. mdpi.com For other hydrazine derivatives, DFT has been used to explore reaction mechanisms, such as their decomposition on metal surfaces. rsc.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is intimately linked to its function. Conformational analysis and molecular dynamics simulations provide insights into the preferred shapes of molecules and their dynamic behavior.

Rotational Barriers and Preferred Conformations

The adamantane cage is a rigid structural motif, but the linker and substituent groups in its derivatives can exhibit conformational flexibility. X-ray crystallographic studies of 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide and 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide revealed two distinct conformations: a folded form for the former and an extended form for the latter. mdpi.comnih.govdntb.gov.uanih.gov

DFT calculations have shown that there is an energy barrier between these folded and extended conformations. mdpi.com For the cyclohexyl-substituted derivative, the folded conformation is found to be more stable than the extended one by approximately 2.1 kcal mol⁻¹. nih.gov The study of rotational barriers around the N-N bond in hydrazine itself has been a subject of both experimental and theoretical investigations, with hyperconjugative effects being a major contributor to the barrier. nih.gov

| Compound | Substituent | Observed Conformation in Solid State | Relative Energy Difference (Folded vs. Extended) |

|---|---|---|---|

| 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | tert-butyl | Folded | - |

| 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | cyclohexyl | Extended | ~2.1 kcal mol⁻¹ (Folded more stable) nih.gov |

Solvation Effects on Conformation

The surrounding solvent environment can significantly influence the conformational preferences of a molecule. While the provided search results focus heavily on solid-state structures and gas-phase calculations, studies on related adamantane and hydrazine derivatives indicate the importance of solvation. bohrium.com

Reaction Pathway Modeling and Energetics

Computational chemistry provides powerful tools for elucidating reaction mechanisms, offering insights into the energy landscapes of chemical transformations.

Prediction of Reaction Selectivity and Yield

The prediction of reaction selectivity and product yields for reactions involving (adamantan-1-ylmethyl)hydrazine would rely on modeling the potential energy surfaces of conceivable reaction pathways. For instance, in reactions like ozonation, which has been studied for other hydrazine derivatives such as unsymmetrical dimethylhydrazine (UDMH), computational methods like the second-order Møller-Plesset perturbation theory (MP2) are employed. nih.gov Such studies calculate the activation barriers for different pathways, allowing researchers to predict the most likely products. nih.gov

For example, a theoretical investigation into the reaction of this compound would involve:

Transition State Searching: Identifying the geometry of the transition state for each potential reaction step.

Energy Calculations: Computing the relative energies of reactants, transition states, intermediates, and products. The pathway with the lowest activation energy is generally favored, which helps in predicting the major product and thus the reaction's selectivity.

Computational models have successfully explained product formation in the reactions of similar compounds. For UDMH, calculations have detailed the mechanism of its conversion to various transformation products, with results that align well with experimental observations and rate constants. nih.govmdpi.com

Catalytic Cycle Simulation

While specific catalytic cycle simulations for this compound are not documented, the methodology would follow established principles. Hydrazine-based fuels can undergo catalytic decomposition. mdpi.com Simulating such a cycle would involve modeling the interaction of the hydrazine derivative with the catalyst surface or active site.

A typical computational workflow would include:

Adsorption Modeling: Calculating the binding energy and geometry of this compound on the catalyst.

Surface Reaction Modeling: Simulating the chemical transformations on the catalyst surface, such as N-N bond cleavage or dehydrogenation, and calculating the energy barriers for these steps.

Desorption Modeling: Modeling the release of product molecules from the catalyst surface, thereby regenerating the active site for the next cycle.

These simulations are crucial for understanding catalyst efficiency and designing new, improved catalysts for hydrazine decomposition or synthesis.

Spectroscopic Property Predictions (Non-Basic Identification)

Computational methods are instrumental in predicting and interpreting spectroscopic data, providing a direct link between molecular structure and its spectral signature.

Vibrational Spectroscopy Simulations

Theoretical vibrational spectra (Infrared and Raman) for this compound can be simulated using quantum-mechanical methods, primarily Density Functional Theory (DFT). researchgate.netresearchgate.net Such simulations yield vibrational frequencies and intensities for the normal modes of the molecule.

The process involves:

Geometry Optimization: First, the molecule's lowest energy structure is determined computationally.

Frequency Calculation: The second derivatives of the energy with respect to atomic positions are then calculated to yield harmonic vibrational frequencies. researchgate.net

For adamantane-containing molecules, these simulations help assign the complex experimental spectra. For example, characteristic vibrations of the adamantane cage include CH stretches (around 2900 cm⁻¹), CH₂ scissoring modes (around 1450 cm⁻¹), and various skeletal deformations below 1000 cm⁻¹. researchgate.net Theoretical calculations can also predict how these vibrations couple with the modes of the methylhydrazine substituent. Furthermore, simulations can reveal the influence of intermolecular interactions, such as hydrogen bonding, on the vibrational spectra, which often manifest as shifts in specific band frequencies. researchgate.net

Table 1: Illustrative Example of Predicted Vibrational Frequencies for an Adamantane Derivative

This table demonstrates the typical output of a DFT vibrational frequency calculation for a molecule containing an adamantane moiety. The assignments are based on the calculated potential energy distribution (PED).

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED %) |

| 3050 | 3045 | ν(N-H) |

| 2925 | 2920 | ν_as(C-H) adamantyl |

| 2855 | 2850 | ν_s(C-H) adamantyl |

| 1455 | 1452 | δ(CH₂) scissoring |

| 1245 | 1244 | τ(C-H) adamantyl |

| 940 | 936 | γ(C-H) + ν(C-C) skeletal |

Note: This data is illustrative and not specific to this compound.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) chemical shifts are a cornerstone of chemical structure elucidation. Theoretical prediction of ¹H and ¹³C NMR spectra is a standard computational task. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. mdpi.com

The prediction process involves:

Optimizing the molecular geometry of this compound.

Performing a GIAO-DFT calculation to compute the isotropic magnetic shielding constants for each nucleus.

Converting these shielding constants to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

These predictions are valuable for assigning experimental spectra, especially for complex molecules where signals may overlap. Machine learning has also emerged as a powerful tool for predicting NMR shifts with high accuracy by training models on large databases of calculated and experimental data. bris.ac.uk

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Adamantane Moiety

This table illustrates the typical accuracy one might expect from a DFT-based NMR chemical shift prediction for the carbon atoms within an adamantane cage attached to a substituent.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (Quaternary) | 39.5 | 38.8 |

| C2 (CH) | 30.1 | 29.5 |

| C3 (CH₂) | 37.8 | 37.2 |

Note: This data is illustrative and based on typical values for adamantane derivatives, not specifically this compound.

Advanced Analytical Methodologies Applied to Adamantan 1 Ylmethyl Hydrazine and Its Derivatives Beyond Basic Characterization

High-Resolution Mass Spectrometry for Elucidating Reaction Products

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of novel (adamantan-1-ylmethyl)hydrazine derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous assignment of molecular formulas. This is particularly valuable when dealing with complex reaction mixtures where multiple products or byproducts may be present.

In the synthesis of derivatives, such as those prepared from this compound, HRMS can confirm the successful incorporation of various functionalities. For instance, in the characterization of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a compound synthesized from a multi-step process starting with 1-acetyladamantane, HRMS was crucial for confirming the final structure. mdpi.com The high mass accuracy allows chemists to be confident in the empirical formula of their synthesized compounds, which is a fundamental piece of data for any new chemical entity.

Furthermore, fragmentation patterns observed in HRMS/MS experiments can provide detailed structural information. The characteristic cage-like structure of the adamantane (B196018) group often leads to specific fragmentation pathways, resulting in signature ions. For example, studies on various adamantane derivatives have identified common fragment ions that can be used to confirm the presence of the adamantane core within a larger molecule. sysydz.netresearchgate.net

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a standard tool for the basic characterization of organic molecules, multidimensional NMR techniques are often required for the definitive structural elucidation of complex derivatives of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond and through-space correlations that help to piece together the molecular puzzle.

For example, in a study of 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, detailed ¹H and ¹³C NMR analyses were performed. mdpi.com The chemical shifts of the adamantane protons and carbons were assigned, providing a clear spectral signature for this bulky group. Two-dimensional NMR would be instrumental in assigning the protons and carbons of the hydrazine (B178648) and any attached moieties relative to the adamantyl group.

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the adamantane moiety in related derivatives, which would be expected to be similar in this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Adamantane-H (bridgehead) | ~1.95 | ~39.50 |

| Adamantane-H (methylene) | ~1.61-1.80 | ~36.03, 27.53 |

| Adamantane-C (quaternary) | - | ~38.36 |

Data synthesized from Al-Wahaibi et al., 2022. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

A study on two bioactive 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides provides excellent examples of the power of X-ray crystallography. mdpi.comnih.govuzh.chresearchgate.netnih.gov The researchers were able to determine the crystal structures of these compounds, revealing that one adopted a folded conformation while the other had an extended conformation, a difference attributed to the nature of the substituent on the carbothioamide moiety. mdpi.comnih.govuzh.chresearchgate.netnih.gov These conformational differences can have significant implications for the biological activity and physical properties of the compounds.

The crystal data for these derivatives highlight the detailed information that can be obtained:

| Parameter | Compound 1 (tert-butyl derivative) | Compound 2 (cyclohexyl derivative) |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 6.1325(2) | 8.8189(3) |

| b (Å) | 9.9231(4) | 10.0191(4) |

| c (Å) | 14.8698(6) | 11.4589(5) |

| α (°) | 82.359(3) | 81.334(3) |

| β (°) | 88.949(3) | 71.042(3) |

| γ (°) | 72.846(3) | 79.916(3) |

| Volume (ų) | 853.49(6) | 937.19(7) |

Data from Al-Wahaibi et al., 2022. mdpi.comnih.govuzh.chresearchgate.netnih.gov

Furthermore, the analysis of the crystal packing can reveal important intermolecular interactions, such as hydrogen bonding, which play a crucial role in the supramolecular assembly of the molecules. mdpi.comnih.govuzh.chresearchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., GC-MS, LC-MS)

Chromatographic methods are essential for both the purification of this compound and its derivatives, and for the assessment of their purity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful techniques as they combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry.

GC-MS is well-suited for the analysis of volatile and thermally stable adamantane derivatives. sysydz.net The adamantane cage imparts a degree of volatility that makes it amenable to GC analysis. GC-MS can be used to separate complex mixtures of adamantane-containing compounds and provide mass spectra for each component, aiding in their identification. sysydz.net

LC-MS is a more versatile technique, capable of analyzing a wider range of compounds, including those that are less volatile or thermally labile. nih.govresearchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for the separation of adamantane derivatives, with the retention behavior being influenced by the nature of the substituents on the adamantane core. researchgate.net LC-MS is also a key technique in metabolic studies of adamantane-containing drugs, allowing for the identification of various metabolites. nih.gov For instance, a study on the quantitation of hydrazine in human plasma utilized HPLC-tandem mass spectrometry (HPLC-MS/MS) after derivatization, demonstrating the high sensitivity of this method. nih.gov

Advanced Spectroscopic Methods (e.g., Raman, IR, UV-Vis) for Functional Group Analysis and Reaction Monitoring

A suite of spectroscopic techniques can be employed to analyze the functional groups present in this compound and its derivatives, as well as to monitor the progress of reactions.

Infrared (IR) and Raman Spectroscopy are powerful for identifying specific vibrational modes within a molecule. The adamantane cage has a number of characteristic IR-active and Raman-active vibrations. rsc.orgnih.govresearchgate.netbris.ac.ukchemicalbook.comnih.gov For example, high-resolution IR spectroscopy of adamantane has allowed for the detailed analysis of its rotational-vibrational structure. nih.gov The N-H stretching and bending vibrations of the hydrazine group, as well as the C-N stretching vibration, would provide clear spectral markers in the IR and Raman spectra of this compound. The presence and position of these bands can be used to confirm the presence of the hydrazine moiety and to study its hydrogen bonding interactions.

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. While the adamantane core itself does not absorb significantly in the near-UV and visible regions, the hydrazine moiety and any chromophoric derivatives will exhibit characteristic absorption bands. researchgate.netmt.comresearchgate.net For instance, hydrazine can be quantified by reacting it with p-dimethylaminobenzaldehyde to produce a colored product that is measured by UV-Vis spectrophotometry. mt.com The UV-Vis spectrum of a derivative of this compound would be sensitive to the electronic environment of the hydrazine group and any conjugated systems attached to it.

Future Directions and Emerging Research Avenues for Adamantan 1 Ylmethyl Hydrazine Chemistry

Exploration of Novel Catalytic Transformations

The inherent properties of the (adamantan-1-ylmethyl)hydrazine scaffold suggest significant, yet largely unexplored, potential in catalysis. The adamantane (B196018) moiety can act as a bulky, sterically-directing group, while the hydrazine (B178648) unit offers sites for coordination with metal centers or participation in organocatalytic cycles.

Future research should focus on designing and synthesizing novel catalysts where the adamantyl group influences the catalyst's microenvironment, potentially enhancing selectivity and stability. The hydrazine portion can be derivatized to create bidentate or polydentate ligands for transition metal catalysis. For instance, adamantane-containing ligands could be employed in reactions where catalyst stability and product lipophilicity are desired. While reviews have touched upon the use of adamantane derivatives in catalysis mdpi.com, specific applications for hydrazine-based systems are a nascent field. The development of adamantyl-functionalized catalysts for multi-component reactions, such as those catalyzed by sulfonic acid-functionalized silica, represents a promising direction for creating complex molecules efficiently. researchgate.net

Integration into Advanced Functional Materials

The incorporation of adamantane derivatives into materials science is an area of growing interest. mdpi.com The adamantane cage provides rigidity, thermal stability, and lipophilicity, which are highly desirable traits for advanced materials. mdpi.commdpi.com The this compound molecule could serve as a unique building block for a new generation of functional materials.

Emerging research avenues include:

Polymers and Photoresists: The synthesis of adamantane-containing polyphenols has been explored for creating positive photoresists used in nanolithography. researchgate.net The hydrazine group in this compound could be used as a reactive handle to polymerize or graft these units onto polymer backbones, potentially leading to materials with enhanced thermal properties and specific functionalities.

High-Energy-Density Fuels: Methyl-substituted adamantanes have been investigated as components for high-density fuels with superior oxidation stability. acs.org The introduction of a hydrazine moiety could be explored to further modify combustion properties or to act as an additive.

Flame Retardants: Researchers have designed novel halogen-free flame retardants based on sulfonates centered on an adamantane core. researchgate.net The nitrogen-rich hydrazine component could contribute to flame-retardant properties through mechanisms like intumescence, making this compound derivatives attractive targets for this application.

| Potential Application | Key Adamantane Feature | Contribution of Hydrazine Moiety |

| Advanced Polymers | Rigidity, Thermal Stability | Reactive site for polymerization/grafting |

| Photoresists | Rigid scaffold | Functional handle for tuning properties |

| High-Density Fuels | High density, Stability | Potential modifier of combustion properties |

| Flame Retardants | Stable core | Nitrogen source for intumescent systems |

Development of High-Throughput Synthesis Methodologies

To fully explore the potential of this compound derivatives, the development of efficient and automated synthesis methods is crucial. Traditional multi-step syntheses, which often begin with adamantane-1-carboxylic acid and proceed through esterification and reaction with hydrazine hydrate (B1144303), can be laborious. mdpi.comnih.gov

Future efforts should be directed towards adapting modern synthetic strategies for high-throughput and combinatorial chemistry. This will enable the rapid generation of diverse libraries of adamantylhydrazine derivatives for screening in various applications. Key strategies include:

Multi-Component Reactions (MCRs): The Biginelli reaction has been successfully used for the green synthesis of adamantane-containing dihydropyrimidines, showcasing the potential of MCRs to build molecular complexity in a single step with high efficiency. rsc.orgnih.gov Developing MCRs that incorporate this compound as a key component would be a significant advance.

Flow Chemistry: Automating synthesis using flow chemistry can offer precise control over reaction conditions, improve safety, and facilitate rapid purification, making it ideal for creating libraries of analogs.

Condensation Reactions: Facile condensation reactions between adamantane-containing amines or hydrazides and various carbonyl compounds are a proven method for generating derivatives like hydrazide-hydrazones and Schiff bases. mdpi.comresearchgate.net Automating these robust reactions would accelerate the discovery process.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Fields

The most profound advances in this compound chemistry will likely emerge from collaborations that bridge traditional disciplinary divides, particularly with materials science and theoretical chemistry.

Synergy with Theoretical Chemistry: Computational studies have become indispensable in understanding adamantane derivatives. Techniques like X-ray analysis, Hirshfeld surface analysis, and Quantum Theory of Atoms in Molecules (QTAIM) have been used to elucidate the 3D structures, intermolecular interactions (such as N–H···O and N–H···S bonds), and conformational preferences of adamantane-linked hydrazine carbothioamides. mdpi.comuzh.chnih.govresearchgate.net Molecular docking studies have further provided insights into how these molecules interact with biological targets. mdpi.comuzh.chresearchgate.net Future work should involve a tight loop of computational prediction and experimental validation. Theoretical models can guide the design of new this compound derivatives with specific electronic, structural, or binding properties, which can then be synthesized and tested.

Collaboration with Materials Science: As outlined in section 7.2, the potential applications of this compound in advanced materials are vast. A collaborative approach is essential, where organic chemists focus on the synthesis of novel monomers and building blocks, and materials scientists conduct the crucial work of integrating these molecules into devices and materials, followed by characterizing their physical and functional properties. mdpi.comresearchgate.net

| Interdisciplinary Field | Research Focus | Example from Adamantane Chemistry |

| Theoretical Chemistry | Molecular modeling, interaction analysis, property prediction. | X-ray crystallography and Hirshfeld surface analysis of adamantane-hydrazine derivatives. mdpi.comuzh.chnih.gov |

| Materials Science | Polymer synthesis, device fabrication, physical property characterization. | Use of adamantane derivatives in photoresists and flame retardants. researchgate.net |

Sustainable Chemical Synthesis of Adamantylhydrazine Derivatives

A critical direction for all future chemical research is the adoption of green and sustainable practices. The synthesis of adamantylhydrazine derivatives should move towards methods that minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Key principles for sustainable synthesis include:

Green Solvents: Shifting from traditional organic solvents to greener alternatives like water or ethanol (B145695), or employing solvent-free reaction conditions. researchgate.netrsc.org